molecular formula C7H4IN3O2 B13488088 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13488088
M. Wt: 289.03 g/mol
InChI Key: NGGCCQMXKSYZKT-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .

Mechanism of Action

The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Biological Activity

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrazolo ring fused with a pyrimidine moiety. The presence of the iodine atom at the 3-position enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various pharmacological activities, including:

  • Antimicrobial : Particularly against Mycobacterium tuberculosis.
  • Antiproliferative : Inhibition of cancer cell growth.
  • Neuropharmacological : Interaction with GABA receptors.

Antitubercular Activity

A study highlighted the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share structural similarities with this compound. These compounds were identified through high-throughput screening and demonstrated low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism was linked to perturbations in iron metabolism rather than traditional targets like cell-wall biosynthesis .

Inhibition of Kinases

The compound has been investigated as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes. Selective inhibition was observed with IC50 values as low as 8 nM against CK2α. Notably, these compounds exhibited minimal cytotoxicity across multiple cancer cell lines .

GABA Receptor Modulation

Electrophysiological studies have assessed the interaction of pyrazolo[1,5-a]pyrimidines with GABA receptors. Certain derivatives were found to enhance chloride currents in recombinant GABA receptors, indicating potential neuropharmacological applications .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 ValueMechanism of Action
AntitubercularPyrazolo[1,5-a]pyrimidin-7(4H)-one25 μMDisruption of iron metabolism
CK2 InhibitionVarious Pyrazolo derivatives8 nMSelective inhibition of CK2
GABA Modulation3-Iodo derivatives+57% at 100 µMChloride current enhancement
AntimalarialPyrazolo derivatives31 μMInhibition of Plasmodium falciparum

Case Study: Antitubercular Efficacy

In vitro studies demonstrated that specific derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold could effectively inhibit M. tuberculosis growth without significant cytotoxic effects on host cells. The compounds were shown to interfere with iron uptake mechanisms critical for bacterial survival .

Case Study: Cancer Cell Lines

In another study evaluating antiproliferative effects, several pyrazolo[1,5-a]pyrimidine compounds exhibited selective toxicity against various cancer cell lines while sparing normal fibroblasts. The findings suggest that these compounds could be developed into targeted cancer therapies .

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-11-5(7(12)13)1-2-9-6(4)11/h1-3H,(H,12,13)

InChI Key

NGGCCQMXKSYZKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)C(=O)O

Origin of Product

United States

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